molecular formula C9H14N4O3 B1198059 3'-Amino-2',3'-dideoxycytidine CAS No. 84472-90-2

3'-Amino-2',3'-dideoxycytidine

Cat. No. B1198059
CAS RN: 84472-90-2
M. Wt: 226.23 g/mol
InChI Key: LDQAHTVPOZCQNH-SHYZEUOFSA-N
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Description

Synthesis Analysis

3'-Amino-2',3'-dideoxycytidine and related compounds have been synthesized through various chemical pathways. For instance, 3'-Amino-2',3'-dideoxyribonucleosides of thymine, uracil, and 5-iodouracil were synthesized from the corresponding 2'-deoxyribonucleosides via chloro and azido derivatives. 3'-Amino-2',3'-dideoxycytidine itself was synthesized by amination of the 3'-azido precursor of 3'-amino-2',3'-dideoxyuridine (Krenitsky et al., 1983).

Molecular Structure Analysis

The structural and conformational features of 2',3'-dideoxycytidine, a closely related analogue, have been detailed through X-ray crystallography, revealing unique structural aspects that contribute to its activity (Birnbaum et al., 1988).

Chemical Reactions and Properties

3'-Amino-2',3'-dideoxycytidine exhibits specific inhibition of DNA synthesis, showcasing its potential for interaction with DNA polymerase enzymes and affecting DNA chain elongation (Williams & Mancini, 1994).

Physical Properties Analysis

The determination of the nucleoside's crystal structure has provided insights into its physical properties, including molecular conformation and the impact on its biological activity. The unusual conformation of the furanose ring and the smaller glycosidic torsion angle are notable (Birnbaum et al., 1988).

Chemical Properties Analysis

3'-Amino-2',3'-dideoxycytidine's chemical properties, such as its reactivity and interaction with biological molecules, underpin its mechanism of action. Its ability to specifically inhibit DNA synthesis without incorporation into DNA, and the induction of single-strand breaks in actively synthesized DNA, highlight its unique chemical behavior (Mancini, Williams, & Lin, 1988).

Scientific Research Applications

  • Antineoplastic Activity : 3'-Amino-2',3'-dideoxycytidine has demonstrated potent cytotoxic activity against L1210 and S-180 cells in vitro, and antitumor activity in L1210 tumor-bearing mice (Lin & Mancini, 1983).

  • Effects on DNA Synthesis : This compound specifically inhibits DNA synthesis, reducing the rate of chain elongation at the replication fork. This leads to a functional blocking of 3'-ends in DNA, affecting cell viability and DNA replication (Williams & Mancini, 1994).

  • Use in HIV Treatment : Research has shown that 2',3'-dideoxynucleosides, including 3'-Amino-2',3'-dideoxycytidine, inhibit retroviral DNA synthesis and mRNA expression in T cells exposed to the HIV virus, providing long-term protection in vitro under conditions of substantial viral excess (Mitsuya et al., 1987).

  • Mitochondrial DNA Effects : 2',3'-Dideoxycytidine has been found to exert delayed cytotoxicity against human T lymphoblastic cell lines, affecting mitochondrial DNA and increasing the rate of glycolysis with continuous exposure (Chen & Cheng, 1989).

  • Antiviral and Antibacterial Activities : 3'-Amino-2',3'-dideoxyribonucleosides of various pyrimidines have been synthesized, and among these, 3'-Amino-2',3'-dideoxycytidine showed notable antiviral activity against adenovirus and some Gram-positive bacteria (Krenitsky et al., 1983).

  • Specific Inhibition of DNA Biosynthesis : The compound induces an S-phase-specific block in L1210 leukemia cells and competitively inhibits dCTP incorporation into DNA, suggesting a specific interference with DNA replication at the level of DNA polymerase (Mancini et al., 1988).

Safety And Hazards

The safety data sheet for 3’-Amino-2’,3’-dideoxycytidine suggests ensuring adequate ventilation and using personal protective equipment as required . It also advises against dust formation .

properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4,10H2,(H2,11,12,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQAHTVPOZCQNH-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-2',3'-dideoxycytidine

CAS RN

84472-90-2
Record name 3′-Amino-2′,3′-dideoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84472-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Amino-2',3'-dideoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Amino-2',3'-dideoxycytidine
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3'-Amino-2',3'-dideoxycytidine
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3'-Amino-2',3'-dideoxycytidine
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3'-Amino-2',3'-dideoxycytidine
Reactant of Route 5
3'-Amino-2',3'-dideoxycytidine
Reactant of Route 6
3'-Amino-2',3'-dideoxycytidine

Citations

For This Compound
78
Citations
WR Mancini, MS Williams, TS Lin - Biochemistry, 1988 - ACS Publications
Materials and Methods Materials. Thesynthesis of 3'-NH2-dCyd has been reported (Lin & Mancini, 1983; Lin et al., 1983).[2, 8-3H] Deoxy-adenosine (25 Ci/mmol),[methyl-^ H] thymidine …
Number of citations: 11 pubs.acs.org
WR Mancini - Cancer chemotherapy and pharmacology, 1992 - Springer
The cellular metabolism of 3′-amino-2′,3′-dideoxycytidine (3′-NH 2 -dCyd), a cytotoxic agent previously reported to be a poor substrate for purified Cyd/dCyd deaminase (dCydD), …
Number of citations: 7 link.springer.com
WR Mancini, TS Lin - Biochemical pharmacology, 1983 - Elsevier
3′Amino-2′,3′-dideoxycytidine (3′-NH 2 -dCyd) is a potent inhibitor of the replication of cultured L1210 cells, with an ic 50 of 1 μM. When ribo- and deoxyribonucleosides were …
Number of citations: 17 www.sciencedirect.com
TA Krenitsky, GA Freeman, SR Shaver… - Journal of Medicinal …, 1983 - ACS Publications
3,-Amino-2', 3,-dideoxyribonucleosides of thymine, uracil, and 5-iodouracil (1-3) were synthesized from the corresponding 2'-deoxyribonucleosides via the threo-3'-chioro and the erythro…
Number of citations: 84 pubs.acs.org
MS Williams, WR Mancini - Biochemical pharmacology, 1994 - Elsevier
3'-Amino-2',3'-dideoxycytidine (3'-NH 2 -ddCyd) is a 3'-modified deoxycytidine analog that specifically inhibits DNA synthesis. Inhibition of chain elongation at the replication fork was …
Number of citations: 1 www.sciencedirect.com
MS Williams - 1991 - search.proquest.com
3$\sp\prime $-amino-2$\sp\prime $, 3$\sp\prime $-dideoxycytidine (3$\sp\prime $-NH $\sb2 $-dCyd) is a cytotoxic agent that specifically inhibits DNA synthesis. The aim of these studies …
Number of citations: 2 search.proquest.com
T KAWAGUCHI, H SAKAIRI, S KIMURA… - Chemical and …, 1995 - jstage.jst.go.jp
3'-Amino-2', 3'-dideoxycytidine (8) was directly synthesized from 2'-deoxycytidine. 2', 3'-Dideoxy-3'-(N-acyl-L-phenylalanylamino) cytidines (acyl= butoxycarbonyl (9a), acetyl (9b), …
Number of citations: 5 www.jstage.jst.go.jp
TS Lin, WR Mancini - Journal of medicinal chemistry, 1983 - ACS Publications
Several new 3'-azido and S'-amino nucleosides (8, 9, 12, and 13) have been synthesized and their biological activities evaluated. Among them, 3'-amino-2', 3'-dideoxycytidine (13) was …
Number of citations: 110 pubs.acs.org
TS Lin, YS Gao, WR Mancini - Journal of medicinal chemistry, 1983 - ACS Publications
Various new 5-substituted 3'-azido-and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine have been synthesized and biologically evaluated. Among these compounds, 3'-…
Number of citations: 76 pubs.acs.org
P Herdewijn, J Balzarini, R Pauwels… - Nucleosides & …, 1989 - Taylor & Francis
The mono- and diamino analogues of 9-(2-deoxy-α-D-erythro-pen-tofuranosyl)adenine la, 9-(2-deoxy-α-D-threo-pentofuranosyl)adenine 4a, 9-(3-deoxy-α-D-erythro-pentofuranosyl)…
Number of citations: 32 www.tandfonline.com

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